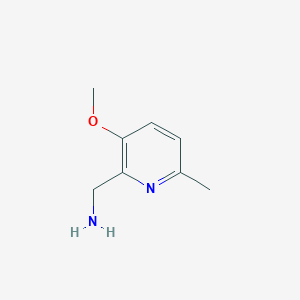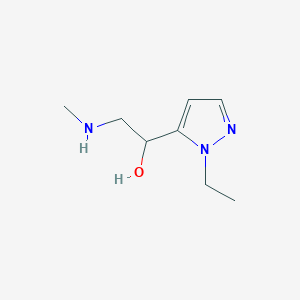
5-Bromo-4-chloropicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and chlorine, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropicolinaldehyde typically involves the bromination and chlorination of picolinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar halogenation reactions. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-Bromo-4-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products:
Oxidation: 5-Bromo-4-chloropicolinic acid.
Reduction: 5-Bromo-4-chloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-chloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism by which 5-Bromo-4-chloropicolinaldehyde exerts its effects is primarily through its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
5-Bromo-3-chloropicolinaldehyde: Similar structure but with the chlorine atom at position 3 instead of 4.
4-Bromo-5-chloropicolinaldehyde: Similar structure but with the bromine and chlorine atoms swapped.
5-Chloropicolinaldehyde: Lacks the bromine atom, only has chlorine at position 5.
Uniqueness: 5-Bromo-4-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1060802-20-1 |
|---|---|
分子式 |
C6H3BrClNO |
分子量 |
220.45 g/mol |
IUPAC 名称 |
5-bromo-4-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H |
InChI 键 |
XXGOLPPVOQYOLK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=CC(=C1Cl)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)

![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)


